molecular formula C17H16N4O5S2 B11172004 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B11172004
M. Wt: 420.5 g/mol
InChI Key: LVBDFSUCRNZALE-UHFFFAOYSA-N
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Description

4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the sulfonation of 4-methoxybenzenesulfonamide followed by a coupling reaction with pyrimidine derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to optimize the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamides such as:

Uniqueness

What sets 4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its dual sulfonamide structure, coupled with the pyrimidine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4O5S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H16N4O5S2/c1-26-14-5-9-16(10-6-14)27(22,23)20-13-3-7-15(8-4-13)28(24,25)21-17-18-11-2-12-19-17/h2-12,20H,1H3,(H,18,19,21)

InChI Key

LVBDFSUCRNZALE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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